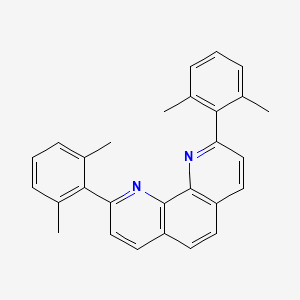
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenanthroline core substituted with two 2,6-dimethylphenyl groups at the 2 and 9 positions, which enhances its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 2,6-dimethylphenyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is typically performed in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 100-120°C).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis provides a detailed route, industrial production may involve optimization of reaction conditions to enhance yield and reduce costs. This could include the use of continuous flow reactors and alternative solvents to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenanthroline core allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phenanthroline N-oxide derivatives.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of N-alkylated phenanthroline derivatives.
Scientific Research Applications
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Investigated for its potential use in photodynamic therapy and as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Mechanism of Action
The mechanism by which 2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline exerts its effects involves:
Molecular Targets: The compound interacts with metal ions, forming stable complexes that can catalyze various chemical reactions.
Pathways Involved: In biological systems, it can intercalate into DNA, disrupting its function and leading to cell death. In photodynamic therapy, it generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the 2,6-dimethylphenyl groups, is less sterically hindered and has different reactivity.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic effects due to the bipyridine structure.
4,7-Diphenyl-1,10-phenanthroline: Similar in structure but with phenyl groups at the 4 and 7 positions, affecting its steric and electronic properties.
Uniqueness
2,9-Bis(2,6-dimethylphenyl)-1,10-phenanthroline is unique due to the presence of the 2,6-dimethylphenyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring robust and stable ligands, such as in catalysis and electronic devices.
Properties
CAS No. |
124318-71-4 |
|---|---|
Molecular Formula |
C28H24N2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2,9-bis(2,6-dimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C28H24N2/c1-17-7-5-8-18(2)25(17)23-15-13-21-11-12-22-14-16-24(30-28(22)27(21)29-23)26-19(3)9-6-10-20(26)4/h5-16H,1-4H3 |
InChI Key |
NHLUUINNAQBOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=CC=C5C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















